3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one
Brand Name: Vulcanchem
CAS No.: 944896-15-5
VCID: VC11625614
InChI:
SMILES:
Molecular Formula: C8H7F3N2O
Molecular Weight: 204.1

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one

CAS No.: 944896-15-5

Cat. No.: VC11625614

Molecular Formula: C8H7F3N2O

Molecular Weight: 204.1

Purity: 95

* For research use only. Not for human or veterinary use.

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one - 944896-15-5

Specification

CAS No. 944896-15-5
Molecular Formula C8H7F3N2O
Molecular Weight 204.1

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Functional Groups

The compound’s backbone consists of a fused bicyclic system: a benzene ring fused to a partially saturated six-membered ring (4,5,6,7-tetrahydro-1H-indazole). The saturation of the six-membered ring reduces aromaticity, imparting conformational flexibility. Key functional groups include:

  • Trifluoromethyl group (-CF₃) at position 3, which enhances metabolic stability and lipophilicity .

  • Ketone group (-C=O) at position 6, introducing polarity and reactivity for further derivatization .

The molecular formula is inferred as C₈H₇F₃N₂O, with a molecular weight of 204.15 g/mol (calculated from analogs in ). The presence of the ketone differentiates it from the closely related 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (C₈H₉F₃N₂, MW 190.17 g/mol) .

Tautomerism and Stereoelectronic Effects

Indazoles exhibit tautomerism between 1H- and 2H- forms, but the -CF₃ group at position 3 stabilizes the 1H-tautomer due to electron-withdrawing effects . X-ray crystallography of analogous compounds (e.g., 3-CF₃-4,5,6,7-tetrafluoroindazole) confirms planar geometry and intramolecular hydrogen bonding between N1-H and the ketone oxygen . The -CF₃ group also induces a Mills-Nixon effect, distorting the π-electron distribution in the bicyclic system .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one likely follows a cyclocondensation approach, as demonstrated for related tetrahydroindazoles :

  • Starting Material: A cyclohexanone derivative substituted with a trifluoromethyl group (e.g., 3-(trifluoromethyl)cyclohexan-1-one).

  • Cyclization: Treatment with hydrazine hydrate (NH₂NH₂·H₂O) in methanol under acidic conditions .

  • Aromatization: Optional dehydrogenation to restore aromaticity, though the ketone group may preclude this step .

Representative Reaction Scheme:

Cyclohexanone derivative+HydrazineMeOH/H+3-CF₃-tetrahydroindazol-6-one\text{Cyclohexanone derivative} + \text{Hydrazine} \xrightarrow{\text{MeOH/H}^+} \text{3-CF₃-tetrahydroindazol-6-one}

Optimization and Yield

In a similar synthesis of 3-CF₃-4,5,6,7-tetrafluoroindazole, yields reached 79% when starting from purified octafluoroacetophenone . For non-fluorinated analogs, yields of 65–98% are achievable using hydrazine hydrate in refluxing methanol . Key challenges include controlling byproducts from over-reaction at the electrophilic carbonyl carbon .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: A strong carbonyl (C=O) stretch is expected near 1700–1715 cm⁻¹, consistent with cyclohexanone-derived indazoles . The N-H stretch appears as a broad peak near 3300–3500 cm⁻¹ .

  • ¹H NMR: Key signals include:

    • N-H proton: δ 12.3–12.5 ppm (singlet, exchangeable) .

    • Trifluoromethyl group: Coupling to adjacent protons causes splitting (e.g., δ 2.5–3.0 ppm for CH₂ near CF₃) .

  • ¹³C NMR: The ketone carbon resonates at δ 205–210 ppm, while the CF₃ carbon appears as a quartet (²JCF ≈ 35 Hz) near δ 120–125 ppm .

Thermodynamic and Solubility Data

PropertyValue (Predicted)Source Analogs
Melting Point160–165°C
LogP (Partition Coefficient)1.8–2.3
SolubilityModerate in DMSO

The reduced LogP compared to non-ketonated analogs (e.g., LogP 2.3 for 3-CF₃-tetrahydroindazole ) reflects the ketone’s polarity.

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